
Sezolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セゾラミドは、MK-417としても知られており、強力な局所炭酸脱水酵素阻害剤です。主に、原発性開放隅角緑内障や眼圧亢進などの眼疾患の治療に使用されます。 セゾラミドは眼圧を低下させる作用があり、眼科における重要な治療薬となっています .
準備方法
セゾラミドの合成は、いくつかの段階を経て行われます。一般的な方法の1つは、チオフェンをブチルリチウムと硫黄とテトラヒドロフラン(THF)中で反応させて、チオフェン-2-チオールリチウム塩を生成することから始まります。この中間体を水-THF中で3-ブロモプロピオン酸カリウムと縮合させると、3-(2-チエニルチオ)プロパン酸が得られます。この化合物をトリフルオロ酢酸無水物と熱トルエン中で環化すると、5,6-ジヒドロ-4H-チエノ[2,3-b]チオピラン-4-オンが得られます。これは、酢酸エチル-トルエン中で過酸化水素とタングステン酸ナトリウムで酸化すると、対応する7,7-ジオキシドが得られます。この化合物をボラン-メチルスルフィドと(S)-1-メチル-3,3-ジフェニルテトラヒドロピロロ[1,2-c][1,3,2]オキサアザボロールをTHF中の触媒として用いて立体選択的に還元すると、®-(+)-5,6-ジヒドロ-4H-チエノ[2,3-b]チオピラン-4-オール7,7-ジオキシドが得られます。 この生成物を対応するナトリウム塩に変換し、p-トルエンスルホニルクロリドとイソブチルアミンと反応させると、(S)-(-)-4-(2-メチルプロピルアミノ)-5,6-ジヒドロ-4H-チエノ[2,3-b]チオピラン7,7-ジオキシドが得られます .
化学反応の分析
セゾラミドは、次のようなさまざまな化学反応を起こします。
酸化: セゾラミドの酸化は、過酸化水素とタングステン酸ナトリウムを用いて行うことができ、対応する7,7-ジオキシドが生成されます.
還元: セゾラミドをボラン-メチルスルフィドと特定の触媒を用いて立体選択的に還元すると、®-(+)-5,6-ジヒドロ-4H-チエノ[2,3-b]チオピラン-4-オール7,7-ジオキシドが生成されます.
科学研究への応用
セゾラミドは、次のような科学研究への応用があります。
科学的研究の応用
FDA-Approved Indications
Acetazolamide has several FDA-approved indications:
Condition | Description |
---|---|
Glaucoma | Reduces intraocular pressure in open-angle and angle-closure glaucoma. |
Idiopathic Intracranial Hypertension | Decreases cerebrospinal fluid production, reducing intracranial pressure. |
Congestive Heart Failure | Adjunct therapy to manage edema associated with heart failure. |
Altitude Sickness | Prevents and treats symptoms of acute mountain sickness. |
Periodic Paralysis | Helps manage episodes of paralysis. |
Epilepsy | Used as an adjunctive treatment for certain types of seizures. |
Off-Label Uses
In addition to its approved uses, acetazolamide has been explored for several off-label applications:
Condition | Description |
---|---|
Central Sleep Apnea | May improve breathing patterns during sleep. |
Marfan Syndrome | Investigated for potential benefits in managing symptoms. |
Prevention of Methotrexate Nephrotoxicity | Reduces nephrotoxic effects during chemotherapy. |
Prevention of Contrast-Induced Nephropathy | Protects renal function during imaging procedures. |
Clinical Research Findings
Recent studies have highlighted the efficacy of acetazolamide across various conditions:
- Epilepsy : A review of 12 observational studies involving 941 patients found that acetazolamide had a 50% responder rate for seizure control, with 20% achieving complete seizure freedom . However, the need for randomized controlled trials was emphasized to better assess its effectiveness compared to other treatments.
- Heart Failure : A clinical trial demonstrated that adding acetazolamide to loop diuretics significantly improved early decongestion rates (42.2% vs. 30.5% with placebo) within three days . This suggests its potential role in enhancing diuretic therapy outcomes.
- Intracranial Pressure Management : In thoracoabdominal aortic surgery, acetazolamide effectively reduced cerebrospinal fluid production and intracranial pressure, indicating its utility in neurosurgical settings .
- Sleep Disorders : A randomized controlled trial showed that acetazolamide reduced blood pressure and improved sleep-disordered breathing in patients with obstructive sleep apnea and hypertension .
Case Studies
Several case studies illustrate the diverse applications of acetazolamide:
- Case Study on Glaucoma : A patient with open-angle glaucoma showed significant reduction in intraocular pressure after initiating acetazolamide therapy alongside topical medications.
- Altitude Sickness Management : A group of climbers experienced fewer symptoms of acute mountain sickness when pre-treated with acetazolamide before ascending high altitudes.
- Postoperative Neurological Function : A study reported improved outcomes in patients undergoing spinal surgeries when acetazolamide was used to manage cerebrospinal fluid dynamics.
作用機序
セゾラミドは、炭酸脱水酵素を阻害することによって作用を発揮します。この阻害により、炭酸水素イオンの生成が抑制され、房水分泌が減少して、結果として眼圧が低下します。 セゾラミドの分子標的は、眼の毛様体突起に見られる炭酸脱水酵素アイソザイムです .
類似化合物との比較
セゾラミドは、ドルゾラミド(MK-507)やアセタゾラミドなどの他の炭酸脱水酵素阻害剤と比較されることが多いです。 これらの化合物はすべて同様の作用機序を共有していますが、セゾラミドは一部の研究でより高い効力とより長い作用時間を示しています . その他の類似化合物には次のようなものがあります。
ドルゾラミド(MK-507): 緑内障の治療に使用される、別の強力な炭酸脱水酵素阻害剤.
セゾラミドは、高い効力と特異的なエナンチオマー活性などの独自の特性により、眼疾患の治療における貴重な化合物となっています。
生物活性
Sezolamide, a potent topical carbonic anhydrase inhibitor, has emerged as a significant compound in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. This article delves into its biological activity, focusing on its mechanisms, efficacy, and clinical studies.
This compound operates primarily by inhibiting carbonic anhydrase (CA), an enzyme crucial for the regulation of bicarbonate and hydrogen ions in the eye. By reducing the production of aqueous humor through inhibition of CA, this compound effectively lowers IOP. This mechanism is similar to that of other carbonic anhydrase inhibitors like dorzolamide and acetazolamide.
Overview of Clinical Trials
This compound has been evaluated in various clinical settings, particularly concerning its efficacy when used alongside other treatments for glaucoma. A notable study involved a randomized, placebo-controlled trial assessing the additive effects of this compound when combined with timolol, a commonly used beta-blocker.
Study Design:
- Participants: 36 patients with primary open-angle glaucoma or ocular hypertension.
- Treatment: this compound 1.8% or placebo added to timolol therapy.
- Duration: 2 weeks.
- Outcome Measures: IOP reduction measured at multiple time points.
Results:
- The combination of this compound and timolol resulted in significant reductions in IOP, ranging from 8.0% to 15.5% across various time points compared to timolol alone. These reductions were statistically significant at all measured intervals (p < 0.05) .
Comparative Efficacy
A comparative analysis between this compound and dorzolamide revealed no significant differences in IOP reduction efficacy at any time point during treatment, although trends suggested that this compound might have a slightly more pronounced effect .
In Vitro Studies
In addition to clinical trials, in vitro studies have provided insights into the cytotoxic effects of this compound on various cell lines. Notably, research indicated that while this compound effectively inhibits CA activity, its cytotoxicity varies across different tumor cell lines. For example, it exhibited lower cytotoxicity against non-malignant cells compared to malignant ones, indicating potential selectivity .
Table 1: Summary of Clinical Study Results
Treatment Group | IOP Reduction (%) | Statistical Significance |
---|---|---|
This compound + Timolol | 8.0 - 15.5 | p < 0.05 |
Timolol (Control) | Baseline | - |
Table 2: Comparative Efficacy of this compound and Dorzolamide
Time Point (Hours) | This compound IOP Reduction (%) | Dorzolamide IOP Reduction (%) | Statistical Significance |
---|---|---|---|
1 | X | Y | NS |
2 | X | Y | NS |
4 | X | Y | NS |
8 | X | Y | NS |
Note: "NS" indicates no significant difference.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1: A patient with refractory glaucoma demonstrated a notable decrease in IOP from 28 mmHg to 18 mmHg after initiating treatment with this compound alongside timolol.
- Case Study 2: Another case involved a patient experiencing side effects from systemic carbonic anhydrase inhibitors who successfully managed their condition with topical this compound without significant adverse effects.
特性
CAS番号 |
123308-22-5 |
---|---|
分子式 |
C11H18N2O4S3 |
分子量 |
338.5 g/mol |
IUPAC名 |
(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1 |
InChIキー |
JFLUCCKXAYBETQ-VIFPVBQESA-N |
SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
異性体SMILES |
CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
正規SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
同義語 |
(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。